thieno[2,3-f][1]benzothiole-4,8-dione

Catalog No.
S665422
CAS No.
32281-36-0
M.F
C10H4O2S2
M. Wt
220.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
thieno[2,3-f][1]benzothiole-4,8-dione

CAS Number

32281-36-0

Product Name

thieno[2,3-f][1]benzothiole-4,8-dione

IUPAC Name

thieno[2,3-f][1]benzothiole-4,8-dione

Molecular Formula

C10H4O2S2

Molecular Weight

220.3 g/mol

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H

InChI Key

SIUXRPJYVQQBAF-UHFFFAOYSA-N

SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3

Synonyms

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione;4,8-Dihydrobenzo[1,2-b:4,5-b']dithiophen-4,8-dione;

Canonical SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3

Organic Field-Effect Transistors (OFETs)

BDT shows promising potential for applications in organic field-effect transistors (OFETs) due to its:

  • Planar structure: This facilitates close packing (π-π stacking) of BDT molecules, which is crucial for efficient charge transport in OFETs. ()
  • Good electron delocalization: The presence of alternating carbon-carbon and carbon-sulfur bonds in BDT allows for the efficient movement of electrons throughout the molecule, enhancing its conductivity. ()

Research suggests that incorporating BDT into polymer backbones can lead to the development of high-performance OFETs with improved charge carrier mobility and stability.

Organic Photovoltaic Cells (OPVs)

BDT holds significant promise for organic photovoltaic cells (OPVs) due to its:

  • Ability to absorb light: BDT exhibits light absorption properties within the visible spectrum, making it capable of capturing solar energy. ()
  • Potential for red-shifted absorption: Introducing low-bandgap units into BDT-based polymers can potentially lead to a red-shifted absorption profile, enabling the capture of a broader range of sunlight, thereby enhancing the efficiency of OPVs. ()

Ongoing research focuses on developing BDT-based polymers with optimized light-harvesting and charge transport capabilities for efficient OPV applications.

Synthesis Precursor for Functional Polymers

BDT serves as a valuable synthesis precursor for the development of various functional polymers with diverse applications in organic electronics. Its key advantages include:

  • Chemical versatility: BDT can be readily modified with different functional groups, enabling the creation of polymers with tailored properties for specific applications.
  • Strong building block: The robust and stable structure of BDT contributes to the formation of mechanically and chemically stable polymers.

Thieno[2,3-f] benzothiole-4,8-dione is a heterocyclic compound characterized by a fused ring structure that incorporates both thiophene and benzothiophene moieties. This compound has garnered attention due to its unique electronic properties and potential applications in organic electronics and photovoltaics. The molecular formula of thieno[2,3-f] benzothiole-4,8-dione is C12H6O2S2, with a molecular weight of 246.30 g/mol. It typically appears as a yellow powder and has a melting point in the range of 260 °C to 263 °C .

BDT-dione itself is not known to have a biological function. However, its significance lies in its role as a building block for organic semiconductors. These materials can be designed to interact with light or electric fields, making them applicable in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) [, ].

In OFETs, BDT-dione based polymers can act as the channel layer, where the flow of charge carriers is modulated by an applied electric field []. In OPVs, these polymers can function as the light-harvesting and charge transporting layer, converting absorbed light energy into electricity [].

Typical of quinonoid compounds. These reactions include:

  • Electrophilic Aromatic Substitution: The electron-rich thiophene rings can participate in electrophilic substitutions, allowing for functionalization at various positions on the aromatic system.
  • Reduction Reactions: The dione functional groups can be reduced to diols or other derivatives, altering the compound's electronic properties.
  • Polymerization: Thieno[2,3-f] benzothiole-4,8-dione can serve as a building block for conjugated polymers through direct arylation polymerization techniques, leading to materials with enhanced charge transport properties .

Several methods have been developed for the synthesis of thieno[2,3-f] benzothiole-4,8-dione:

  • Direct Arylation Polymerization: This method involves the coupling of aryl halides with thiophenes in the presence of palladium catalysts to form conjugated polymers. The incorporation of thieno[2,3-f] benzothiole-4,8-dione into these polymers enhances their electronic properties .
  • Cyclization Reactions: Precursor compounds can undergo cyclization reactions involving thioketones or other sulfur-containing reagents to form the desired dione structure.
  • Oxidative Methods: Oxidation of appropriate thiophene derivatives can yield thieno[2,3-f] benzothiole-4,8-dione through controlled oxidation processes.

Thieno[2,3-f] benzothiole-4,8-dione has promising applications in various fields:

  • Organic Photovoltaics: Its unique electronic properties make it suitable for use in organic solar cells as an electron transport layer or active material.
  • Organic Field Effect Transistors: The compound's ability to facilitate charge transport makes it a candidate for organic semiconductors in transistors.
  • Sensors: Due to its electronic characteristics, it may be useful in developing sensors for detecting environmental pollutants or biological analytes.

Studies on the interactions of thieno[2,3-f] benzothiole-4,8-dione with other molecules are essential for understanding its behavior in different environments. Interaction studies typically focus on:

  • Charge Transfer Complexes: Investigating how thieno[2,3-f] benzothiole-4,8-dione interacts with electron acceptors or donors can provide insights into its conductivity and potential applications in electronics.
  • Biological Interactions: Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential.

Several compounds share structural similarities with thieno[2,3-f] benzothiole-4,8-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzo[1,2-b:4,5-b']dithiophene-4,8-dioneFused dithiophene structureHigh charge mobility and stability
Thieno[3,2-b]thiopheneContains two fused thiophene ringsLower bandgap suitable for specific applications
BenzodithiopheneSimilar fused structure but includes benzene ringsEnhanced photophysical properties
Diketopyrrolopyrrole (DPP)Contains diketopyrrole unitHigh thermal stability and excellent charge transport

Thieno[2,3-f] benzothiole-4,8-dione stands out due to its unique combination of thiophene and benzothiophene units that contribute to its distinctive electronic properties and potential versatility in organic electronics. Its ability to be easily modified through

Traditional Cyclization Approaches in Heterocyclic Synthesis

The classical synthesis of TBDT involves cyclization strategies using thiophene and benzothiophene precursors. A representative route begins with thiophene-3-carboxylic acid, which undergoes acid chloride formation using thionyl chloride (SOCl₂) followed by cyclization with diethylamine to yield the fused dione structure. This method achieves moderate yields (45–60%) but requires rigorous control of reaction conditions to avoid over-oxidation of sulfur centers.

An alternative approach employs benzo[1,2-b:4,5-b′]dithiophene-4,8-dione as a starting material, which is subjected to electrophilic cyclization using iodine (I₂) or bromine (Br₂) in dichloromethane. This route produces TBDT in 72% yield with high regioselectivity. Key challenges include managing the reactivity of sulfur atoms, which can lead to side products such as sulfoxides or sulfones under oxidative conditions.

Table 1: Comparative Analysis of Cyclization Methods

MethodStarting MaterialYield (%)SelectivityLimitations
Acid Chloride CyclizationThiophene-3-carboxylic acid55ModerateOver-oxidation risks
Electrophilic CyclizationBenzo[1,2-b:4,5-b′]dithiophene72HighHalogenation side products

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling has emerged as a powerful tool for functionalizing TBDT. The Stille coupling reaction between 2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b′]dithiophene and brominated thiophene derivatives enables the introduction of solubilizing alkyl chains (e.g., triisobutylsilyl groups) at positions 4 and 8. This method achieves near-quantitative yields (>95%) when using Pd(PPh₃)₄ as a catalyst and lithium chloride as an additive.

Nickel-mediated Yamamoto coupling has also been employed to synthesize TBDT-based polymers. For example, polycondensation of 4,8-dibromo-TBDT with bithiophene comonomers using NiCl₂(dppp) produces regioregular polymers with number-average molecular weights (Mₙ) exceeding 30 kDa. These polymers exhibit narrow bandgaps (1.83–1.99 eV) and high hole mobilities (1.56 × 10⁻⁴ cm² V⁻¹ s⁻¹), making them suitable for organic photovoltaics.

Mechanistic Insight:
The catalytic cycle involves oxidative addition of the C–Br bond to Pd(0), transmetallation with the organostannane, and reductive elimination to form the C–C bond. Steric hindrance from the fused dione structure slows transmetallation, necessitating elevated temperatures (80–100°C).

Directed Ortho-Metalation Techniques for Functionalization

Directed ortho-metalation (DoM) leverages coordinating groups to achieve regioselective functionalization. The O-carbamate group has proven effective for lithiating TBDT at the α-position relative to sulfur. Treatment with n-BuLi/TMEDA at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., CO₂, DMF) to install carbonyl or formyl groups.

Case Study:
Lithiation of 4,8-di-O-carbamate-TBDT followed by quenching with iodine yields 2-iodo-TBDT, a precursor for Suzuki-Miyaura couplings. This method achieves 85% yield and >98% regioselectivity, outperforming Friedel-Crafts approaches.

Table 2: Electrophiles and Functionalization Outcomes

ElectrophileProductYield (%)Application
I₂2-Iodo-TBDT85Cross-coupling precursor
CO₂2-Carboxy-TBDT78Polymer side chains
DMF2-Formyl-TBDT65Schiff base formation

Photochemical Annulation Routes for Ring Formation

Photochemical [2+2] cycloaddition offers a solvent-free route to TBDT derivatives. Irradiating thieno[3,4-c]furan-1,3-dione with UV light (λ = 254 nm) induces cycloreversion, generating a diradical intermediate that reacts with thiophene dienes to form the fused dione structure. This method achieves 68% yield and excellent stereocontrol, avoiding metal catalysts.

Mechanistic Pathway:

  • Photoexcitation promotes cycloreversion of the furan dione.
  • Diradical recombination with thiophene forms the six-membered ring.
  • Aromatization via hydrogen shift yields TBDT.

Donor-Acceptor Copolymer Design Principles

The donor-acceptor (D-A) architecture is central to designing high-performance optoelectronic materials. In TBTD-based copolymers, the dione groups act as strong electron-deficient (acceptor) units, while electron-rich (donor) moieties such as benzo[1,2-b:4,5-b']dithiophene (BDT) or thieno[3,4-b]thiophene (TbT) are paired to create intramolecular charge-transfer channels [1] [2]. Key design principles include:

  • Energy Level Alignment: The electron-withdrawing dione groups lower the lowest unoccupied molecular orbital (LUMO) of TBTD, enabling efficient electron injection in n-type semiconductors. Pairing TBTD with donors like BDT, which has a high-lying highest occupied molecular orbital (HOMO), ensures a staggered energy-level alignment, facilitating exciton dissociation in OPVs [2].
  • Quinoid Resonance Stabilization: The fused thienobenzothiophene core promotes quinoidal resonance, reducing bond-length alternation and enhancing π-electron delocalization. This effect lowers the optical bandgap (e.g., to ~1.5 eV in TBTD-BDT copolymers), enabling broad light absorption in the visible-to-near-infrared spectrum [1].
  • Regiochemical Control: The asymmetry of the TBTD unit allows regioselective functionalization, enabling precise tuning of copolymer morphology. For example, attaching alkyl side chains at specific positions minimizes steric hindrance while maintaining planar backbone conformations [1].

π-Conjugation Extension Strategies in Polymer Backbones

Extending π-conjugation in TBTD-based polymers improves charge carrier mobility and optical absorption. Strategies include:

  • Fused-Ring Integration: Annelating additional thiophene or benzene rings to the TBTD core enhances conjugation length. For instance, substituting TBTD with thieno[3,2-b]thiophene as a π-bridge increases backbone planarity, reducing reorganization energy and boosting hole mobility to >5 cm² V⁻¹ s⁻¹ in OFETs [1] [3].
  • Alternating D-A Sequences: Alternating TBTD acceptors with planar donors like dithienosilole creates a rigid, linear backbone. This configuration minimizes torsional defects, as evidenced by X-ray diffraction studies showing π-π stacking distances of 3.6–3.8 Å in poly(TBTD-alt-dithienosilole) [2].
  • Cross-Conjugated Side Groups: Attaching conjugated side chains (e.g., oligothiophenes) to the TBTD core introduces secondary conjugation pathways. Time-dependent density functional theory (TD-DFT) calculations reveal that such modifications reduce the HOMO-LUMO gap by 0.3–0.5 eV, red-shifting absorption maxima by ~100 nm [3].

Side-Chain Engineering for Solubility and Processability

Side-chain engineering balances solubility and solid-state packing:

  • Alkyl Chain Optimization: Linear alkyl chains (e.g., n-octyl) grafted onto the benzothiophene moiety improve solubility in chlorobenzene and o-dichlorobenzene, enabling solution processing. However, excessive chain length (>C12) induces amorphous domains, reducing charge mobility. Branching (e.g., 2-ethylhexyl) mitigates crystallization while maintaining solubility [1] [2].
  • Polar Group Functionalization: Introducing methoxy or ethylene glycol side chains enhances interfacial compatibility with metal oxide electrodes (e.g., ZnO) in inverted OPVs. Grazing-incidence wide-angle X-ray scattering (GIWAXS) data show that polar groups reduce domain spacing from 22.4 Å to 18.9 Å, improving charge extraction [3].
  • Asymmetric Substitution: Differently substituted side chains at the 3- and 7-positions of TBTD disrupt symmetry, preventing excessive crystallinity. For example, poly(TBTD-alt-BDT) with n-hexyl and 2-octyldodecyl chains achieves a balanced hole/electron mobility of 0.12/0.08 cm² V⁻¹ s⁻¹ [1].

Non-Covalent Interaction Modulation in Solid-State Packing

Non-covalent interactions dictate molecular packing and charge transport:

  • Sulfur-Sulfur Interactions: The thiophene sulfur atoms in TBTD engage in S···S contacts (3.3–3.5 Å), stabilizing edge-to-face packing. Density functional theory (DFT) calculations indicate these interactions lower intermolecular reorganization energy by 25%, enhancing electron mobility [1] [4].
  • Hydrogen Bonding: The ketone oxygen atoms form weak C=O···H-C hydrogen bonds (2.8–3.1 Å) with alkyl chains, guiding lamellar stacking. Atomic force microscopy (AFM) images of TBTD-BDT films show terrace-like morphologies with root-mean-square roughness <1 nm [2].
  • Dipole-Dipole Alignment: The electron-deficient dione groups create permanent dipoles (≈3.5 D) that align antiparallel in the solid state, reducing charge recombination. Transient absorption spectroscopy reveals a 30% increase in polaron lifetime in dipole-aligned TBTD polymers [3].

The electronic structure of thieno[2,3-f] benzothiole-4,8-dione is fundamentally governed by the electron-withdrawing nature of the dione groups at positions 4 and 8, which significantly reduce the Lowest Unoccupied Molecular Orbital (LUMO) level and enhance the electron-accepting capacity of the molecule . The unsubstituted core structure exhibits a HOMO level of -5.7 eV and a LUMO level of -2.9 eV, resulting in a HOMO-LUMO gap of 2.8 eV [2]. This electronic configuration provides the foundation for understanding how substituent effects modulate the molecular properties.

Electron-withdrawing substituents further stabilize both frontier orbitals, lowering the HOMO level to -6.0 to -6.2 eV and the LUMO level to -3.2 to -3.4 eV [3]. This stabilization enhances the electron-accepting properties while maintaining or slightly reducing the HOMO-LUMO gap to 2.6-2.8 eV. The ionization potential increases correspondingly to 6.0-6.2 eV, while the electron affinity reaches 3.2-3.4 eV, demonstrating the enhanced electron-accepting character [3].

Conversely, electron-donating substituents elevate the energy levels, with HOMO levels rising to -5.4 to -5.6 eV and LUMO levels to -2.6 to -2.8 eV [4]. This results in a slightly wider HOMO-LUMO gap of 2.8-3.0 eV and reduced ionization potential of 5.4-5.6 eV. The electron affinity decreases to 2.6-2.8 eV, reflecting the diminished electron-accepting capacity [4].

The optical properties correlate directly with these electronic structure modifications. The absorption maximum shifts from 450-500 nm for the unsubstituted core to 480-520 nm for electron-withdrawing substituents and 420-460 nm for electron-donating substituents [5] [6]. These bathochromic and hypsochromic shifts reflect the corresponding changes in the optical band gap, which follows the same trend as the HOMO-LUMO gap [6].

Density functional theory calculations reveal that the HOMO is typically delocalized across the entire molecular framework, while the LUMO shows preferential localization on the dione-containing regions [3] [7]. This asymmetric distribution of frontier orbitals facilitates intramolecular charge transfer processes, which are enhanced by electron-withdrawing substituents that increase the electron-accepting character of the quinone moiety [7].

Conformational Locking Phenomena in Thin Film Morphology

The conformational flexibility of thieno[2,3-f] benzothiole-4,8-dione derivatives plays a crucial role in determining thin film morphology and charge transport properties. The torsional barrier between aromatic rings varies significantly depending on the molecular backbone rigidity, ranging from 15-20 kcal/mol for rigid backbones to 8-12 kcal/mol for flexible systems [8]. This conformational locking phenomenon directly influences the planarity and π-conjugation efficiency of the molecules.

Rigid backbone configurations maintain planarity deviation of only 0.05-0.10 Å, promoting efficient π-π stacking interactions with distances of 3.45-3.50 Å [8]. These close-packed arrangements facilitate strong intermolecular interactions and enhanced charge transport properties. The lamellar d-spacing in such systems ranges from 2.2-2.4 nm, indicating well-ordered molecular packing [9] [10].

Flexible backbone systems exhibit larger planarity deviations of 0.15-0.25 Å, resulting in increased π-π stacking distances of 3.60-3.70 Å [8]. This increased separation reduces the strength of intermolecular interactions and leads to broader lamellar d-spacing of 2.5-2.7 nm. The conformational flexibility allows for multiple rotational conformers, which can disrupt the long-range order in thin films [8].

Thermal annealing processes significantly impact the conformational locking behavior. Studies on related systems show that annealing at temperatures around 120°C promotes conformational relaxation and enhanced crystallinity [11]. The thermal transition temperatures for thieno[2,3-f] benzothiole-4,8-dione derivatives range from 280-300°C for rigid systems to 260-280°C for flexible ones, with corresponding phase transition enthalpies of 25-35 J/g and 15-25 J/g, respectively [2].

The crystal size achieved through conformational locking varies from 250-300 Å for rigid systems to 150-200 Å for flexible ones [9]. This difference in crystallite size directly correlates with the observed crystallinity indices, which range from 70-80% for rigid systems to 50-60% for flexible systems. The enhanced crystallinity in conformationally locked systems translates to improved charge transport properties due to reduced grain boundary scattering [9].

Crystallinity Control via Molecular Symmetry Considerations

Molecular symmetry plays a pivotal role in controlling the crystallinity of thieno[2,3-f] benzothiole-4,8-dione derivatives. Symmetric substitution patterns enhance molecular packing efficiency and promote long-range order in crystalline domains. The inherent D2h symmetry of the unsubstituted core provides a foundation for systematic modification through symmetric functionalization [12].

Symmetric substitution patterns result in intermediate torsional barriers of 12-18 kcal/mol, balancing conformational rigidity with molecular flexibility [3]. This balanced approach maintains planarity deviations within 0.08-0.12 Å while allowing for optimal intermolecular interactions. The π-π stacking distances in symmetrically substituted systems range from 3.50-3.55 Å, indicating efficient π-orbital overlap [13].

The molecular volume and packing coefficient vary systematically with symmetry considerations. Symmetric substitution typically yields molecular volumes of 185-195 ų with packing coefficients of 0.72-0.77, indicating efficient space filling in the crystalline state [12]. This high packing efficiency contributes to enhanced crystallinity indices of 75-85%, superior to both rigid and flexible non-symmetric systems.

Crystal structure analysis reveals that symmetric substitution promotes the formation of multiple π-π stacking modes, with up to 33 different interaction types observed in highly symmetric systems [13]. These multiple interaction modes contribute to the overall stability of the crystalline structure and result in strong intermolecular binding energies of -25 to -35 kcal/mol [13].

The thermal behavior of symmetrically substituted derivatives shows enhanced stability, with thermal transition temperatures ranging from 290-310°C and phase transition enthalpies of 30-40 J/g [2]. This thermal stability is attributed to the balanced distribution of intermolecular forces and the absence of asymmetric strain in the crystal lattice.

X-ray diffraction studies confirm that symmetric substitution leads to preferential edge-on packing orientations on substrate surfaces, which is favorable for charge transport in thin film devices [14]. The lamellar d-spacing of 2.3-2.5 nm and crystal sizes of 200-250 Å reflect well-organized molecular packing with reduced structural defects [9].

Intermolecular Charge Transfer Dynamics Analysis

The charge transfer dynamics in thieno[2,3-f] benzothiole-4,8-dione derivatives are governed by complex intermolecular interactions that facilitate both hole and electron transport. The reorganization energy, a key parameter determining charge transfer rates, varies significantly with molecular structure and packing arrangements. For hole transport, reorganization energies range from 0.15-0.20 eV in pristine materials to 0.05-0.08 eV in optimized doped systems [3] [15].

Transfer integrals, which quantify the electronic coupling between adjacent molecules, show substantial variation with molecular orientation and packing motifs. Hole transfer integrals range from 50-80 meV in pristine materials to 150-200 meV in optimized structures, while electron transfer integrals span 40-70 meV to 120-170 meV respectively [3] [15]. These values indicate that structural optimization can significantly enhance charge transfer efficiency.

The charge carrier mobility exhibits strong dependence on intermolecular interactions and molecular packing. Hole mobility in pristine materials ranges from 1.0×10⁻⁴ to 1.0×10⁻³ cm²/V·s, while electron mobility spans 5.0×10⁻⁵ to 5.0×10⁻⁴ cm²/V·s [3] [15]. Optimization of molecular structure and packing can enhance these values to 1.0×10⁻² to 1.0×10⁻¹ cm²/V·s for holes and 5.0×10⁻³ to 5.0×10⁻² cm²/V·s for electrons.

Doping strategies further enhance charge transport properties, with hole mobilities reaching 1.0×10⁻¹ to 1.0 cm²/V·s and electron mobilities achieving 5.0×10⁻² to 5.0×10⁻¹ cm²/V·s [16]. These enhancements are accompanied by increased charge carrier densities from 1.0×10¹⁶ to 1.0×10¹⁹ cm⁻³, demonstrating the effectiveness of chemical doping in modulating electronic properties [16].

The temperature dependence of charge transport follows the expected behavior for organic semiconductors, with temperature coefficients ranging from -1.5 to -2.0 K⁻¹ for pristine materials to -0.5 to -1.0 K⁻¹ for doped systems [17]. This temperature dependence reflects the phonon-limited transport regime, where low-frequency phonon modes with energies below 150 cm⁻¹ primarily limit charge carrier mobility [17].

Electron-phonon coupling plays a crucial role in determining charge transport dynamics. The coupling strength varies with molecular structure and packing arrangements, with intermolecular vibrations contributing significantly to charge scattering processes [17] [18]. Strain engineering has been identified as a potential strategy to modulate electron-phonon coupling and enhance charge transport properties [17].

XLogP3

2.9

UNII

G1C271HP09

Other CAS

32281-36-0

Wikipedia

4,8-Dihydrobenzo[1,2-b:4,5-b']dithiophen-4,8-dione

Dates

Last modified: 09-13-2023

Explore Compound Types